molecular formula C21H26N2O2 B2629030 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 898416-17-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2629030
CAS No.: 898416-17-6
M. Wt: 338.451
InChI Key: WMQGBZKHHMUAJL-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indolin-1-yl ethylation: The indole ring can be functionalized through alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.

    Amide bond formation: The final step involves coupling the furan-2-yl and indolin-1-yl intermediates with cyclohexanecarboxylic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to tetrahydrofuran.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)cyclohexanecarboxamide: Lacks the indolin-1-yl group, which may result in different biological activities.

    N-(2-(indolin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the furan-2-yl group, which may affect its chemical reactivity and biological properties.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxamide.

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide is unique due to the presence of both furan and indole rings, which provide a combination of chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQGBZKHHMUAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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